Phellopterin

Übersicht

Beschreibung

Phellopterin is a naturally occurring furanocoumarin compound found in various plants, including Angelica dahurica and Poncirus trifoliata. It has been studied for its potential therapeutic properties, particularly in the treatment of diabetes and inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Phellopterin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: this compound wird bei der Entwicklung von pharmazeutischen Formulierungen und als bioaktive Verbindung in verschiedenen Gesundheitsprodukten eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Pfade:

Entzündungshemmende Wirkungen: Es reduziert die Expression des Interzellulären Adhäsionsmoleküls-1 (ICAM-1) und erhöht das Protein SIRT1, das wichtige Ziele für Entzündungen sind.

Regulation der Insulinsensitivität: this compound fördert die Adipozytendifferenzierung und erhöht die Expression der Peroxisomenproliferator-aktivierten Rezeptoren Gamma (PPARγ), die eine entscheidende Rolle bei der Insulinsensitivität spielen.

Wirkmechanismus

Target of Action

Phellopterin, a furanocoumarin derivative found in Angelica dahurica, primarily targets SIRT1 protein and intercellular cell adhesion molecule-1 (ICAM-1) . SIRT1 is a key target for inflammation, playing a crucial role in inflammatory diseases . ICAM-1 is a representative indicator of inflammation, and its expression is significantly decreased by this compound .

Mode of Action

This compound interacts with its targets, leading to changes in their expression. It significantly decreases the expression of ICAM-1, thereby reducing inflammation . Additionally, this compound can increase the expression of SIRT1 protein . This dual action on both ICAM-1 and SIRT1 contributes to its anti-inflammatory properties .

Biochemical Pathways

This compound affects the biochemical pathways associated with inflammation and insulin resistance. It enhances adipocyte differentiation in 3T3-L1 preadipocytes and significantly prevents high-fat diet/streptozotocin-induced type II diabetes . It also inhibits M2 polarization of macrophages and activation of the TLR4/NF-κB pathway, which are involved in colitis-associated cancer .

Result of Action

This compound exerts anti-inflammatory and proliferative effects that promote diabetic wound healing . It shows therapeutic benefits in the healing process by attenuating chronic inflammation and promoting re-epithelialization, along with SIRT1 upregulation and ICAM-1 downregulation . In addition, it reduces the levels of blood glucose, triglycerides, and total cholesterol in a diabetic animal model .

Action Environment

It’s worth noting that this compound has been shown to display activity against herpes simplex virus-1 (hsv-1) when used alone and in a mixture with imperatorin, reducing hsv-1 replication . This suggests that the compound’s action, efficacy, and stability may vary depending on the presence of other compounds and the specific pathological environment.

Biochemische Analyse

Biochemical Properties

Phellopterin has been shown to interact with several biomolecules. It is an antagonist of GABA A receptors . This means that this compound can bind to these receptors and block their function. This compound also decreases the secretion of prostaglandin E2 from primary rat peritoneal macrophages .

Cellular Effects

This compound has been found to have several effects on cells. It can attenuate neuronal cell damage induced by H2O2 and Aβ1–42 toxicity . This suggests that this compound may have neuroprotective effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. As an antagonist of GABA A receptors, this compound can bind to these receptors and inhibit their function . Additionally, this compound can decrease the secretion of prostaglandin E2, a molecule involved in inflammation .

Temporal Effects in Laboratory Settings

It has been shown that this compound can attenuate neuronal cell damage induced by H2O2 and Aβ1–42 toxicity .

Metabolic Pathways

Given its interactions with GABA A receptors and prostaglandin E2, it is likely that this compound is involved in neurotransmission and inflammation pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Phellopterin kann aus pflanzlichen Quellen mit organischen Lösungsmitteln wie Methanol und Ethylacetat extrahiert werden. Der Extraktionsprozess beinhaltet die Subfraktionierung und Säulenchromatographie an Kieselgel .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung der Extraktionseffizienz und der Reinigungsprozesse, um hohe Ausbeuten zu erzielen. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Reinheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Phellopterin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es wurde gezeigt, dass es mit mehreren molekularen Zielstrukturen interagiert, was es zu einem multifunktionalen Mittel macht .

Häufige Reagenzien und Bedingungen:

Reduktion: Spezifische Reduktionsmittel und -bedingungen werden verwendet, um die Reduktionsreaktionen von this compound zu untersuchen.

Substitution: Verschiedene Reagenzien werden verwendet, um Substitutionsreaktionen zu untersuchen, abhängig von den gewünschten chemischen Modifikationen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann this compound verschiedene Derivate bilden, wenn es Substitutionsreaktionen unterzogen wird .

Vergleich Mit ähnlichen Verbindungen

Phellopterin wird mit anderen ähnlichen Furanocumarinen wie Bergapten und Imperatorin verglichen:

Liste ähnlicher Verbindungen:

- Bergapten

- Imperatorin

- Xanthotoxin

- Pimpinellin

Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und therapeutischen Entwicklung.

Biologische Aktivität

Phellopterin, a naturally occurring compound found in various plants, particularly in the roots of Angelica dahurica, has garnered attention for its diverse biological activities. This article explores the biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, neuroprotective, and anticancer properties, supported by recent research findings and case studies.

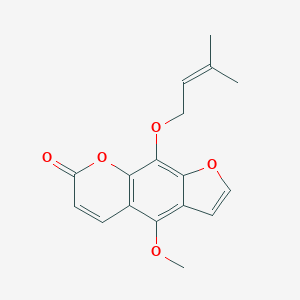

Chemical Structure and Properties

This compound belongs to the class of methoxyfuranocoumarins, characterized by a furan ring and methoxy groups that enhance its lipophilicity and biological activity. Its structure allows it to interact effectively with biological membranes, contributing to its therapeutic potential against various diseases.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in several studies:

- Atopic Dermatitis : A study indicated that this compound alleviated atopic dermatitis-like inflammation by inhibiting the phosphorylation of STAT3, a key signaling molecule involved in inflammatory responses. This inhibition led to reduced levels of interleukin-33 (IL-33) and thymic stromal lymphopoietin (TSLP), both of which are associated with type 2 inflammation in skin lesions .

- Colitis-Associated Cancer : In a mouse model of colitis-associated cancer (CAC), this compound treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, while increasing anti-inflammatory IL-10 levels. The compound also reduced tumor formation and improved overall survival rates in treated mice .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- Bacterial Activity : Research has shown that this compound possesses antibacterial activity against various strains of bacteria. Its structure allows it to penetrate bacterial membranes effectively. For instance, it has been reported to be more effective against certain bacterial strains compared to other coumarins due to its unique methoxy substitutions .

- Antifungal Activity : The compound also displays antifungal properties, which are enhanced by the presence of methoxy groups at specific positions on its furanocoumarin skeleton. These groups are crucial for its interaction with fungal cell membranes .

Neuroprotective Effects

This compound's neuroprotective capabilities have been explored in several studies:

- Cell Viability Studies : In human neuroblastoma SH-SY5Y cells, this compound was shown to reduce cell death induced by oxidative stress (H₂O₂). This protective effect is attributed to its ability to modulate oxidative stress pathways and inhibit apoptosis .

- Cognitive Function : this compound has been linked to improved cognitive function through its anti-AChE (acetylcholinesterase) activity, which may help in conditions like Alzheimer's disease. Molecular docking studies suggest that this compound can bind effectively to AChE and amyloid beta peptides, potentially preventing their aggregation .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Mechanisms Against Cancer : this compound has been shown to inhibit cancer cell proliferation through various mechanisms, including modulation of inflammatory pathways and direct cytotoxic effects on cancer cells. The compound's ability to enhance immune responses while reducing tumor-promoting inflammation is particularly noteworthy .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Eigenschaften

IUPAC Name |

4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLZFLQMBMYVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180086 | |

| Record name | Phellopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2543-94-4 | |

| Record name | Phellopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2543-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002543944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phellopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHELLOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7UP6XJ2AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.